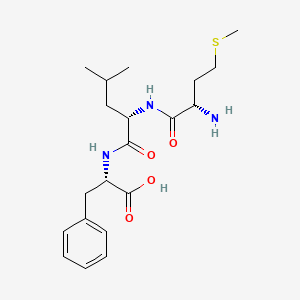

Met-Leu-Phe acetate salt

Description

Discovery and Early Characterization of N-Formylated Oligopeptides as Chemotactic Factors

The story of N-formylated oligopeptides as key players in host defense began with the observation by Élie Metchnikoff in 1887 that leukocytes are drawn towards certain bacteria. wikipedia.org It was later proposed that this attraction was due to soluble substances released by the bacteria. In the mid-20th century, researchers including Peter Ward, Elmer Becker, and Henry Showell demonstrated that these chemotactic factors were low molecular weight peptides produced by a variety of bacteria. wikipedia.org

A significant breakthrough came in 1975 when Schiffmann and colleagues identified these chemotactic factors as short peptides with a blocked amino terminus, specifically N-formylmethionine (fMet). nih.gov This was a pivotal discovery because prokaryotes initiate protein synthesis with fMet, unlike eukaryotes, providing a clear "non-self" signal for the host's immune system. biorxiv.org Subsequent studies using synthetic N-formylated peptides confirmed their potent ability to attract neutrophils, a type of white blood cell crucial for fighting infection. nih.gov These early investigations laid the groundwork for understanding how the innate immune system recognizes bacterial invasion.

Historical Significance of N-Formylmethionyl-Leucyl-Phenylalanine (fMLP) as a Prototypical Agonist

Among the various N-formylated peptides synthesized and tested, N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF) emerged as the most potent and became the archetypal agonist for studying neutrophil chemotaxis. wikipedia.orgnih.gov Its discovery was a landmark in immunology, leading to the first identification of a leukocyte receptor for a chemotactic factor. wikipedia.org The high potency and specificity of fMLP in stimulating neutrophil responses, such as migration and the release of lysosomal enzymes, provided strong evidence for the existence of a dedicated receptor system. wikipedia.orgnih.gov

The structural features of fMLP were found to be critical for its activity. The N-formyl group is essential for its potent chemoattractant properties; peptides lacking this group show significantly reduced activity. nih.gov The specific amino acid sequence—methionine, leucine (B10760876), and phenylalanine—also contributes to its high affinity for its receptor. ingentaconnect.com The use of fMLP as a research tool was instrumental in elucidating the signal transduction pathways involved in chemotaxis and inflammation, defining the stimulus-response coupling mechanisms that are fundamental to cellular function. wikipedia.orgebi.ac.uk

Interactive Data Table: Potency of fMLP in Neutrophil Chemotaxis

| Compound | ED₅₀ (M) in Rabbit Neutrophil Chemotaxis |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 7.0 ± 1.7 × 10⁻¹¹ |

ED₅₀ represents the concentration of the peptide that elicits 50% of the maximum chemotactic response. Data sourced from Showell et al., 1976. nih.gov

Evolution of Understanding of Formyl Peptide Receptor (FPR) Family and its Role in Innate Immunity

The initial discovery of fMLP's effects spurred the identification and characterization of its receptors, now known as the Formyl Peptide Receptor (FPR) family. nih.govoup.com These receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to a vast array of physiological signaling processes. frontiersin.org In humans, three main subtypes have been identified: FPR1, FPR2, and FPR3. frontiersin.org

FPR1 was the first to be discovered and is the high-affinity receptor for fMLP. frontiersin.orgnih.gov Its activation by fMLP at different concentrations triggers distinct cellular responses. Subnanomolar concentrations induce chemotaxis, while higher concentrations lead to degranulation and the production of reactive oxygen species (superoxide), which are essential for killing pathogens. frontiersin.org

The understanding of the FPR family has evolved significantly over time. Initially viewed primarily as receptors for bacterial products, it is now known that they can also be activated by a variety of other ligands, including peptides derived from damaged host mitochondria and other host-derived molecules. oup.commdpi.com This dual recognition of both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) highlights the central role of FPRs in orchestrating the inflammatory response to both infection and tissue injury. mdpi.com

The FPR family has been subject to intense evolutionary pressure, leading to rapid diversification across different species. nih.govoup.com This is evident in the variations in FPR genes among primates and other mammals, suggesting an ongoing "arms race" between host and pathogen. biorxiv.orgnih.gov For instance, while FPR1 is critical for innate immunity in humans, it has been lost in New World primates. biorxiv.orgnih.gov The study of the FPR family continues to be an active area of research, with ongoing efforts to understand the full spectrum of their ligands, signaling pathways, and roles in both health and disease. frontiersin.orgnih.govoup.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDYFPCQVUOJEB-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975291 | |

| Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59881-08-2 | |

| Record name | Methionyl-leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formyl Peptide Receptors Fprs and Ligand Recognition

FPR Subtypes in Humans: FPR1, FPR2, and FPR3

The three human FPR subtypes, while sharing sequence homology, exhibit distinct ligand specificities and functional roles. wikipedia.orgfrontiersin.orgnih.gov

FPR1 is the primary high-affinity receptor for fMLP. sonybiotechnology.combiolegend.comwikipedia.org The binding of fMLP to FPR1 on phagocytic cells like neutrophils and macrophages triggers a cascade of cellular responses essential for host defense. atsjournals.org These responses include chemotaxis (directed cell movement), degranulation (release of antimicrobial agents), and the production of superoxide (B77818) anions, all of which contribute to the elimination of pathogens. atsjournals.orgsonybiotechnology.combiolegend.com The interaction is highly specific, with fMLP inducing cellular responses such as calcium mobilization at nanomolar concentrations. wikigenes.org

FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1), displays a much broader ligand specificity compared to FPR1. frontiersin.orgresearchgate.netnih.gov While it binds fMLP with significantly lower affinity (approximately 500-fold lower than FPR1), it recognizes a diverse array of other ligands, including both microbial and host-derived molecules. researchgate.netnih.govingentaconnect.com This promiscuity allows FPR2 to be involved in a wider range of biological processes, mediating both pro-inflammatory and anti-inflammatory or pro-resolving signals depending on the specific ligand bound. frontiersin.orgresearchgate.netnih.gov Ligands for FPR2 include serum amyloid A, lipoxin A4, and various synthetic peptides. frontiersin.orgnih.gov

FPR3, previously known as Formyl Peptide Receptor-Like 2 (FPRL2), is the least characterized of the human FPRs. wikipedia.orgfrontiersin.org It is generally unresponsive to many of the classic formyl peptides that activate FPR1, including fMLP. ingentaconnect.comwikipedia.org Research has identified a few potential ligands, such as the acetylated N-terminal fragment of human heme-binding protein (F2L) and the neuroprotective peptide humanin. frontiersin.orgfrontiersin.org Interestingly, FPR3 is often found within intracellular vesicles rather than on the cell surface, suggesting it might have a unique regulatory role, possibly acting as a "decoy" receptor to modulate the activity of FPR1 and FPR2. wikipedia.orgfrontiersin.org Its precise functions are still an active area of investigation. frontiersin.orgfrontiersin.org

Ligand Binding and Receptor Activation Mechanisms

The interaction between fMLP and its receptors, particularly FPR1, initiates a series of molecular events that translate the external signal into a cellular response.

Molecular modeling and site-directed mutagenesis studies have provided insights into the binding of fMLP to FPR1. The binding pocket is located in the upper region of the transmembrane helices. nih.gov Key amino acid residues within FPR1 have been identified as crucial for high-affinity fMLP binding. These include charged residues such as Arg84, Lys85, Arg201, Arg205, and Tyr257. wikigenes.orgnih.govnih.gov The interaction between fMLP and these residues, particularly the formation of hydrogen bonds, is thought to be critical for stabilizing the ligand-receptor complex and initiating receptor activation. nih.govnih.gov For instance, the formyl group of fMLP is believed to interact with specific residues, contributing to the high affinity of the binding. mdpi.com

Upon binding of fMLP, the receptor undergoes a conformational change. ingentaconnect.comnih.gov This change in shape is a critical step in transmitting the signal across the cell membrane. It allows the intracellular domains of the receptor to interact with and activate heterotrimeric G proteins, specifically of the Gi family. ingentaconnect.comoup.com This activation leads to the dissociation of the G protein subunits, which in turn trigger downstream signaling cascades. nih.govoup.com

Furthermore, there is growing evidence that FPRs can form both homodimers (e.g., FPR2/FPR2) and heterodimers (e.g., FPR1/FPR2). frontiersin.orgresearchgate.net The dimerization state of the receptor can be influenced by the specific ligand that binds and may contribute to the diversity of cellular responses. nih.govresearchgate.net For example, different ligands binding to FPR2 can stabilize different receptor conformations and dimerization states, leading to either pro-inflammatory or pro-resolving outcomes. frontiersin.orgnih.gov

Biased Agonism and Ligand-Specific Signaling Profiles Mediated by FPRs

The concept of "biased agonism" or "functional selectivity" is critical to understanding the diverse functions of FPRs. nih.govfrontiersin.org It posits that different ligands binding to the same receptor can stabilize distinct receptor conformations. nih.govfrontiersin.org This, in turn, can preferentially activate specific downstream signaling pathways over others, leading to a "biased" cellular response. nih.govresearchgate.net

FPRs are coupled to numerous intracellular signaling pathways, and the specific response elicited can vary depending on the activating ligand. nih.govnih.gov For instance, studies on FPR1 have explored whether the receptor can distinguish between threats from bacteria (PAMPs) and those from host tissue damage (DAMPs) through ligand-specific signaling. nih.gov Research comparing the effects of bacteria-derived ligands and mitochondria-derived ligands on FPR1 revealed that while both types of agonists activate pathways like inhibition of cyclic AMP (cAMP) formation and Extracellular signal-regulated kinase (ERK) activation, they can do so with different potencies and efficacies. nih.govresearchgate.net However, one study found that both groups were similarly biased towards the inhibition of cAMP formation, suggesting a source-independent pathway for pro-inflammatory danger signaling in that context. researchgate.net

This phenomenon is not limited to FPR1. FPR2, known for its promiscuity in binding a wide array of ligands, also exhibits significant biased agonism. researchgate.net Different FPR2 agonists can distinctly modulate inflammatory responses; pro-inflammatory ligands may activate Gαi, leading to calcium mobilization and ERK phosphorylation, while pro-resolving ligands can induce β-arrestin 2 recruitment and p38 MAPK phosphorylation. nih.gov This ability of a single receptor to initiate varied, and sometimes opposing, biological outcomes based on the specific agonist is a hallmark of biased signaling. researchgate.net

Table 1: Prototypical Signaling Pathways Activated by FPR Agonists This table provides an illustrative, non-exhaustive list of signaling pathways associated with FPR activation.

| Signaling Pathway | Primary Effector/Event | General Cellular Outcome | Reference |

|---|---|---|---|

| Gαi Protein Activation | Inhibition of adenylyl cyclase, reduced cAMP | Chemotaxis, anti-apoptotic signaling | nih.govresearchgate.net |

| Phospholipase C (PLC) Activation | Generation of IP3 and DAG, Ca2+ mobilization | Degranulation, oxidative burst | nih.gov |

| MAPK/ERK Pathway | Phosphorylation of ERK1/2 | Gene transcription, cell proliferation | nih.govresearchgate.net |

| β-Arrestin Recruitment | Receptor internalization, scaffolding for signaling complexes | Signal termination, pro-resolving signaling (FPR2) | nih.gov |

Receptor Desensitization and Internalization Dynamics

Continuous or excessive stimulation of FPRs can be detrimental to the host. nih.gov Therefore, robust mechanisms exist to terminate signaling, primarily through receptor desensitization and internalization. nih.govnih.gov This process is crucial for regulating the inflammatory response and preventing tissue damage. nih.gov

Desensitization is characterized by a loss of functional response despite the continued presence of an agonist. nih.gov For GPCRs like FPRs, this typically occurs in two main ways:

Homologous Desensitization : This is ligand-dependent. The binding of an agonist like fMLF to FPR1 induces a conformational change that promotes phosphorylation of the receptor's intracellular domains, particularly the C-terminal tail, by G protein-coupled receptor kinases (GRKs). nih.govnih.gov This phosphorylation event increases the receptor's affinity for β-arrestin molecules. The binding of β-arrestin physically blocks the receptor from coupling with its G protein, thereby terminating the primary signal. nih.govplos.org

Heterologous Desensitization : This is ligand-independent and occurs when the activation of one receptor type leads to the desensitization of another. For example, potent activation of FPR1 by fMLF can desensitize the receptors for other chemokines, such as CXCR1/2 (for IL-8) and BLT1 (for LTB4). plos.org This process is often mediated by second messenger-dependent protein kinases like PKA and PKC. nih.gov

Internalization follows desensitization and involves the physical removal of receptors from the cell surface. nih.gov After β-arrestin binds to the phosphorylated FPR, it acts as an adaptor protein, linking the receptor to the endocytic machinery, such as clathrin. nih.gov This leads to the concentration of receptors in clathrin-coated pits and their subsequent internalization into the cell in vesicles. nih.gov

The fate of the internalized receptor can vary. It can be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for degradation in lysosomes, a process known as downregulation. nih.govacs.org The specific dynamics of desensitization and internalization can be ligand-dependent. Some agonists may promote rapid recycling, while others may lead to prolonged internalization and persistent desensitization, which can have different therapeutic implications. acs.org Studies have shown that for FPRs, β-arrestin is required for efficient recycling of the internalized receptor. nih.gov The entire process, from agonist binding to signal termination, is a highly dynamic and tightly regulated cascade essential for controlling cellular responses to inflammatory stimuli. plos.orgescholarship.org

Table 2: Key Proteins in FPR Desensitization and Internalization

| Protein | Role in the Process | Mechanism | Reference |

|---|---|---|---|

| G protein-coupled receptor kinases (GRKs) | Initiates desensitization | Phosphorylates the agonist-occupied receptor on its intracellular domains. | nih.gov |

| β-Arrestins | Signal termination and internalization | Binds to the phosphorylated receptor, sterically hindering G protein coupling and linking the receptor to endocytic machinery. | nih.govnih.govplos.org |

| Clathrin | Receptor internalization | Forms a lattice structure (coated pits) that facilitates the budding of vesicles containing the receptor from the plasma membrane. | nih.gov |

| Protein Kinase A (PKA) / Protein Kinase C (PKC) | Heterologous desensitization | Activated by other signaling pathways, they can phosphorylate and desensitize FPRs even without direct agonist binding. | nih.gov |

Molecular and Cellular Signal Transduction Pathways Induced by Fmlp

G Protein-Coupled Receptor (GPCR) Signaling Cascades

The interaction of fMLP with its receptor initiates the dissociation of heterotrimeric G proteins into their constituent subunits, which in turn activate various downstream effector enzymes and second messengers.

Coupling to Pertussis Toxin-Sensitive Gαi Proteins

The formyl peptide receptor is coupled to the Gi/o family of heterotrimeric G proteins. mdpi.com This coupling is sensitive to Pertussis Toxin (PTX), which ADP-ribosylates the α subunits of Gi/o proteins. mdpi.com This modification uncouples the receptor from the G protein, effectively inhibiting downstream signaling. mdpi.comnih.gov In neutrophils, FPR1, the high-affinity receptor for fMLP, primarily activates Gi. nih.gov The activation of these Gαi proteins is a critical initial step, leading to the modulation of multiple intracellular signaling pathways. nih.govnih.gov Studies using PTX have demonstrated its ability to abolish fMLP-induced responses, confirming the essential role of Gi proteins in mediating the cellular effects of fMLP. nih.govnih.gov

Activation of Phospholipase C (PLCβ) and Phospholipase D (PLD)

Upon activation by fMLP-bound receptors, the G protein subunits, particularly the βγ complex released from Gαi, stimulate the activity of phospholipase Cβ (PLCβ). researchgate.net PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.com This activation is a pertussis toxin-sensitive process. researchgate.net

Furthermore, fMLP stimulation also leads to the activation of phospholipase D (PLD). nih.gov PLD hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), another important lipid messenger. nih.gov Studies in mouse neutrophils have indicated that PLD1 is the primary isozyme responsible for fMLP-induced PLD activation. nih.gov The activation of both PLC and PLD is a key event that amplifies the initial signal from the fMLP receptor. nih.govnih.gov

Intracellular Calcium Mobilization and Downstream Effectors (e.g., Calmodulin, CaMKII)

The IP3 generated by PLCβ activity diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. qiagen.comnih.gov This rapid increase in intracellular calcium concentration is a hallmark of fMLP signaling. nih.gov The majority of the fMLP-induced rise in intracellular calcium concentration results from this release from intracellular stores. nih.gov

This calcium signal is then interpreted by various calcium-binding proteins, most notably Calmodulin (CaM). qiagen.com Upon binding Ca2+, Calmodulin undergoes a conformational change that enables it to activate a host of downstream enzymes, including Calcium/Calmodulin-dependent protein kinase II (CaMKII). nih.gov The activation of CaMKII can lead to the phosphorylation of numerous substrate proteins, thereby regulating a wide array of cellular processes. nih.gov

| Signaling Component | Activator | Key Function |

| Gαi Protein | fMLP Receptor | Inhibits adenylyl cyclase, releases Gβγ subunits |

| Phospholipase Cβ (PLCβ) | Gβγ subunits | Hydrolyzes PIP2 to generate IP3 and DAG |

| Phospholipase D (PLD) | fMLP signaling cascade | Hydrolyzes phosphatidylcholine to generate phosphatidic acid |

| Inositol 1,4,5-trisphosphate (IP3) | PLCβ activity | Binds to receptors on the ER to release Ca2+ |

| Diacylglycerol (DAG) | PLCβ activity | Activates Protein Kinase C (PKC) |

| Calmodulin (CaM) | Increased intracellular Ca2+ | Binds Ca2+ and activates downstream targets |

| CaMKII | Ca2+/Calmodulin complex | Phosphorylates target proteins to regulate cellular functions |

Regulation of Protein Kinase Pathways

The initial signals generated by GPCR activation are further transduced and amplified through complex networks of protein kinase cascades, leading to a coordinated cellular response.

Mitogen-Activated Protein Kinases (MAPKs): ERK1/2 and p38 MAPK Activation

fMLP is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways. nih.govmdpi.com In neutrophils, the activation of p38 MAPK by fMLP is dependent on PLC. nih.gov The activation of both ERK1/2 and p38 MAPK can exhibit different kinetics and dependencies on fMLP concentration. nih.gov For instance, p38 MAPK activation peaks at moderate fMLP concentrations and decreases at higher concentrations, while ERK1/2 activation reaches a plateau. nih.gov These two MAPKs are regulated independently and can have opposing roles in controlling neutrophil migration. nih.gov The activation of these kinases is crucial for various inflammatory responses, including chemotaxis and degranulation. mdpi.com

Phosphoinositide 3-Kinase (PI3K) Pathway and Accumulation of PIP3

The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling axis activated by fMLP. nih.govmdpi.com Specifically, the Gβγ subunits released from Gαi proteins can directly activate the class Ib PI3K isoform, PI3Kγ. nih.gov PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov This accumulation of PIP3 at the plasma membrane, particularly at the leading edge of migrating cells, acts as a crucial docking site for proteins containing pleckstrin homology (PH) domains, such as the kinase Akt. nih.govbiologists.com While PI3K activity and PIP3 accumulation accelerate the initial response of neutrophils to fMLP, including polarization and migration, some studies suggest it may not be absolutely required for sustained chemotaxis. biologists.comnih.gov

| Kinase Pathway | Key Activating Signal | Primary Downstream Effect |

| ERK1/2 MAPK | Upstream kinases activated by GPCR signaling | Regulation of transcription factors and cell migration |

| p38 MAPK | PLC-dependent signaling | Control of inflammatory responses, chemotaxis |

| PI3Kγ | Gβγ subunits | Production of PIP3 |

| Akt (Protein Kinase B) | Binding to PIP3 at the membrane | Regulation of cell survival, proliferation, and migration |

Role of Prolyl-Isomerase Pin1 in fMLP-Induced Neutrophil Functions

The peptidyl-prolyl cis/trans isomerase Pin1 is a crucial enzyme that regulates the function of numerous proteins by catalyzing the isomerization of specific pSer/Thr-Pro motifs. In human neutrophils, fMLP, acting through its GPCR, induces the activation of Pin1. nih.gov This activation is a key step in controlling several critical pro-inflammatory functions of neutrophils.

Research using selective Pin1 inhibitors, such as Juglone and PiB, has elucidated its role in fMLP-mediated signaling. Inhibition of Pin1 has been shown to significantly impair:

Chemotaxis : The directed migration of neutrophils towards the fMLP chemoattractant is dependent on Pin1 activity. nih.gov

Degranulation : The release of antimicrobial proteins and enzymes from both azurophilic and specific granules upon fMLP stimulation is markedly reduced when Pin1 is inhibited. nih.gov

Superoxide (B77818) Production : Pin1 is involved in the fMLP-induced activation of the NADPH oxidase complex, which is responsible for the respiratory burst. nih.gov Pin1 binds to the phosphorylated p47phox subunit, inducing a conformational change that facilitates the assembly and activation of the enzyme complex. nih.gov

These findings establish Pin1 as a key modulator of GPCR-elicited neutrophil functions, acting as a pivotal switch in the inflammatory response. nih.gov

Activation of Transcription Factors (e.g., NFAT, CREB, NF-κB) and Gene Transcription Modulation

While neutrophils are terminally differentiated cells with limited transcriptional activity, fMLP can induce the activation of several key transcription factors that modulate the expression of pro-inflammatory genes, such as cytokines and chemokines.

NFAT (Nuclear Factor of Activated T-Cells) : The fMLP signaling cascade involves the activation of PLC-β, which generates IP3. researchgate.net IP3 triggers the release of Ca²⁺ from intracellular stores, leading to the activation of the calcium/calmodulin-dependent phosphatase, calcineurin. researchgate.net Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus to regulate gene expression. researchgate.net

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : The activation of PKC by DAG, another product of PLC-β activity, is a critical step in the pathway leading to NF-κB activation. researchgate.net PKC activation results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the NF-κB dimer to translocate to the nucleus and initiate transcription. researchgate.net

CREB (cAMP response element-binding protein) : fMLP stimulation can also lead to the activation of CREB. Evidence suggests this occurs via a pathway involving the fMLP receptor 1 (FPR1), PLC, Ca²⁺, calmodulin-dependent kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK), a member of the MAPK family. nih.gov Activated ERK can then phosphorylate CREB, enabling it to bind to target gene promoters.

Table 2: fMLP-Activated Transcription Factors and Their Activation Pathways

| Transcription Factor | Key Upstream Activators in fMLP Pathway |

|---|---|

| NFAT | PLC-β → IP3 → Ca²⁺ → Calcineurin |

| NF-κB | PLC-β → DAG → PKC → IκB Degradation |

| CREB | PLC → Ca²⁺ → CaMKII → ERK/MAPK |

Generation of Reactive Oxygen Species (ROS) and Activation of NADPH Oxidase Complex

A hallmark of neutrophil activation by fMLP is the rapid production of superoxide (O₂⁻) and other reactive oxygen species (ROS), a process known as the respiratory burst. nih.gov This is accomplished by the multi-subunit enzyme complex NADPH oxidase. In resting neutrophils, the components of this complex are segregated in the cytosol (p47phox, p67phox, p40phox, and Rac2) and in membranes (the flavocytochrome b558, composed of gp91phox and p22phox).

Upon fMLP stimulation, a signaling cascade is initiated that leads to the phosphorylation of the cytosolic components, particularly p47phox. This phosphorylation is a critical event, mediated in part by PKC. nih.gov The phosphorylated cytosolic components then translocate to the membrane and assemble with flavocytochrome b558 to form the active NADPH oxidase complex. The prolyl-isomerase Pin1 also plays a role by binding to phosphorylated p47phox, inducing conformational changes that promote enzyme assembly and activation. nih.gov The assembled complex transfers electrons from NADPH to molecular oxygen, generating a burst of superoxide. nih.gov

Cytoskeletal Rearrangement, Actin Dynamics, and Cell Polarization

fMLP is a potent chemoattractant that induces dramatic and rapid changes in the neutrophil's actin cytoskeleton, which are essential for cell polarization and migration. nih.gov Upon uniform exposure to fMLP, neutrophils transition from a rounded, passive state to a polarized morphology, characterized by a distinct leading edge (lamellipodium) and a trailing uropod.

This process is driven by dynamic changes in actin polymerization and organization:

Initial Actin Polymerization : Within seconds of fMLP stimulation, there is a rapid and transient global increase in filamentous actin (F-actin) content throughout the cell cortex.

Depolymerization and Reorganization : This initial burst of polymerization is followed by a slower phase of depolymerization. Concurrently, F-actin becomes reorganized, concentrating at what will become the leading edge of the polarized cell.

Cell Polarization : The localized accumulation of F-actin at the front forms a lamellipodium, a broad, flat protrusion that drives cell movement. This "frontness" response is associated with the activation of the Arp2/3 complex, which promotes the nucleation of new actin filaments. nih.gov Meanwhile, actomyosin (B1167339) contraction, mediated by the RhoA GTPase, defines the sides and back of the cell.

These coordinated cytoskeletal rearrangements break the cell's symmetry, establish a clear front-to-back polarity, and enable directed migration up a gradient of fMLP.

Biological Activities and Cellular Responses in Research Models

Chemotaxis and Directed Cell Migration

N-formyl-Met-Leu-Phe is a potent chemoattractant, playing a crucial role in directing the migration of various cell types to sites of inflammation or tissue damage. This directed movement, known as chemotaxis, is a fundamental process in the innate immune response.

fMLP is a well-established and powerful chemoattractant for phagocytic leukocytes, including neutrophils, macrophages, and monocytes wikipedia.org. These cells are essential components of the innate immune system, responsible for identifying and eliminating pathogens. The ability of fMLP to attract these cells is a critical first step in the inflammatory response to bacterial infections.

Neutrophils, in particular, exhibit a strong chemotactic response to fMLP wikipedia.org. Studies have shown that neutrophils can detect and migrate towards even minute concentrations of fMLP, allowing them to rapidly home in on sites of bacterial invasion medchemexpress.com. Similarly, monocytes, which can differentiate into macrophages upon migrating into tissues, are also potently attracted by fMLP rndsystems.com. This ensures a sustained influx of phagocytic cells to combat infection. The chemotactic activity of fMLP is mediated through its binding to specific G protein-coupled receptors on the surface of these leukocytes, known as formyl peptide receptors (FPRs) nih.govresearchgate.net.

| Phagocytic Cell Type | Response to fMLP | Key Receptor(s) |

|---|---|---|

| Neutrophils | Potent chemoattraction and migration | FPR1 |

| Macrophages | Chemoattraction and activation | FPRs |

| Monocytes | Potent chemoattraction and migration | FPRs |

While the primary role of fMLP is associated with immune cells, research has also explored its effects on non-hematopoietic cells.

Fibroblasts: In the context of scleroderma, a connective tissue disease, the upregulation of N-Formyl Peptide Receptors on fibroblasts has been shown to promote their transformation into myofibroblasts, which are key cells in the development of fibrosis.

Astrocytoma Cells: Studies on human astrocytoma cell lines have demonstrated that the activation of the formyl peptide receptor (FPR) promotes cell motility, invasion, and angiogenesis, which are critical processes in tumor progression. Targeting FPR1 with a specific antagonist was found to reduce astrocytoma cell motility and activation, leading to prolonged survival in tumor-bearing mice.

Airway Smooth Muscle: In guinea pig airway smooth muscle, fMLP has been shown to induce a biphasic membrane response, consisting of a rapid depolarization followed by a prolonged hyperpolarization. The initial depolarization is associated with a transient increase in isometric force, suggesting a potential role for fMLP in airway smooth muscle contraction.

The directed migration of cells in response to a chemical gradient is a highly regulated process. In the case of fMLP, neutrophils have been observed to switch from directional migration at low concentrations to a more circuitous migration pattern at high concentrations. This switch is thought to be balanced by the extracellular signal-regulated kinase (ERK) pathway.

Studies using modified Boyden chambers that create mobile gradients have shown that the rates of both random and directed neutrophil migration generally increase with the velocity of the fMLP gradient nih.gov. Interestingly, when the gradient is moved in the opposite direction of cell migration, effectively creating a negative temporal gradient, both random and directed migration are inhibited nih.gov. This suggests that neutrophils are sensitive to both the spatial and temporal aspects of the fMLP gradient. The process of migrating up a gradient may provide a positive feedback signal to maintain chemotactic movement nih.gov.

| fMLP Gradient Condition | Effect on Neutrophil Migration |

|---|---|

| Low Concentration | Directional Migration |

| High Concentration | Circuitous Migration |

| Increasing Gradient Velocity | Increased Random and Directed Migration |

| Negative Temporal Gradient | Inhibition of Random and Directed Migration |

Phagocytosis and Intracellular Killing Mechanisms

fMLP not only attracts phagocytes to the site of infection but also enhances their ability to engulf and destroy pathogens. Activation of FPRs by fMLP has been shown to enhance the phagocytosis of bacteria such as Staphylococcus aureus by human neutrophils. This enhanced phagocytosis, in turn, leads to more effective bacterial killing.

The process of intracellular killing is complex and involves both oxygen-dependent and oxygen-independent mechanisms. Upon stimulation with fMLP, macrophages have been shown to have a greater efficacy in killing intracellular parasites like Leishmania donovani. This enhanced killing is associated with the release of reactive oxygen intermediates and reactive nitrogen intermediates. Furthermore, studies have shown that exogenous myeloperoxidase, an enzyme released by neutrophils, can enhance both phagocytosis and the intracellular killing of bacteria by macrophages.

Granule Release and Degranulation Processes (e.g., Myeloperoxidase, Elastase)

Upon activation by fMLP, neutrophils release the contents of their intracellular granules, a process known as degranulation. These granules contain a variety of enzymes and antimicrobial proteins that are crucial for host defense.

Myeloperoxidase (MPO): fMLP is a potent stimulus for the release of myeloperoxidase from the azurophilic granules of neutrophils researchgate.net. MPO is a key enzyme in the oxygen-dependent killing of pathogens, as it catalyzes the formation of hypochlorous acid, a potent antimicrobial agent. Interestingly, studies suggest that MPO is activated by fMLP even before its release from the neutrophils researchgate.net.

Elastase: Another important enzyme released from azurophilic granules upon fMLP stimulation is neutrophil elastase. Elastase is a serine protease with broad substrate specificity that can degrade various components of the extracellular matrix and bacterial proteins. The release of elastase is a concentration-dependent response to fMLP.

Modulation of Cytokine and Chemokine Production (e.g., IL-8, TNF-α)

fMLP also plays a role in modulating the production of cytokines and chemokines, which are signaling molecules that orchestrate the immune response.

IL-8: The activation of neutrophils with fMLP during the phagocytosis of S. aureus leads to a synergistic release of Interleukin-8 (IL-8). IL-8 is a potent chemokine that further recruits neutrophils to the site of inflammation, amplifying the immune response.

TNF-α: In adherent human neutrophils, activation by fMLP stimulates the release of Tumor Necrosis Factor-alpha (TNF-α). The production of TNF-α and the subsequent ligation of its receptors are considered central to the fMLP-mediated activation of these adherent neutrophils. In human monocytes, bacterial products like fMLP can synergistically induce the expression of pro-inflammatory cytokines, including TNF-α. However, some reports also suggest that fMLP can inhibit TNF-α secretion under certain conditions.

| Cytokine/Chemokine | Effect of fMLP | Cell Type |

|---|---|---|

| IL-8 | Synergistic release during phagocytosis | Neutrophils |

| TNF-α | Stimulates release in adherent cells | Neutrophils |

| TNF-α | Synergistic induction of gene expression | Monocytes |

Effects on Cell Adhesion and Integrin Expression (e.g., CD11b, CR3)

Met-Leu-Phe is a significant modulator of leukocyte adhesion, a critical step in the inflammatory response. This modulation is largely achieved by altering the expression and activation of integrins, particularly the β2 integrin Mac-1, also known as Complement Receptor 3 (CR3) or CD11b/CD18.

Stimulation of neutrophils with fMLP leads to a rapid and substantial increase in the surface expression of both the CD11b (αM) and CD18 (β) subunits of the Mac-1/CR3 integrin. oup.complos.org This upregulation occurs as fMLP triggers the translocation of intracellular vesicles containing these receptors to the cell surface. oup.com This increased expression is temporally associated with enhanced neutrophil aggregation and adherence to endothelial monolayers. oup.comdovepress.com For instance, incubating neutrophils with 1 µM fMLP for 15 minutes at 37°C results in a marked increase in CD11b surface expression. dovepress.com

However, research indicates that the increased quantity of surface CD11b/CD18 is not always a prerequisite for enhanced cell adherence. Studies using granule-depleted neutrophil cytoplasts, which are unable to upregulate surface expression of CD11b/CD18, showed that fMLP could still induce aggregation and adherence to endothelial monolayers. oup.com This suggests that fMLP also induces a conformational change in the existing surface integrins, shifting them to a high-affinity state, which is a key factor in adhesion.

Furthermore, the engagement of CR3 is essential for downstream signaling events related to cytoskeletal reorganization in neutrophils. Treatment of neutrophils with fMLP induces the tyrosine phosphorylation of paxillin, a key cytoskeletal protein involved in cell adhesion and migration. mdpi.com This response is dependent on the presence of functional β2 integrins, as neutrophils from patients with leukocyte adhesion deficiency (LAD), which lack these integrins, fail to show paxillin phosphorylation upon fMLP stimulation. mdpi.com Specifically, antibodies targeting CR3 (αMβ2) were shown to block this phosphorylation, confirming that this specific integrin is required for the signaling pathway. mdpi.com

| Parameter | Observed Effect | Cell Type | Key Findings |

|---|---|---|---|

| Integrin Surface Expression | Upregulation | Neutrophils | fMLP causes a 3- to 7-fold increase in surface expression of CD11b and CD18. oup.com |

| Cell Adherence | Increased | Neutrophils | Increased adherence to endothelial monolayers. oup.com Adherence can occur even without upregulation of surface integrins. oup.com |

| Intracellular Signaling | Activation | Neutrophils | Induces tyrosine phosphorylation of paxillin, a process dependent on CR3. mdpi.com |

Role in Specialized Cellular Differentiation and Tissue Remodeling

Beyond its well-established role in chemotaxis, Met-Leu-Phe influences the differentiation and function of non-myeloid cells, indicating a broader role in tissue remodeling and regeneration.

Met-Leu-Phe has been identified as a pro-osteogenic factor, capable of directing the differentiation of human bone marrow-derived mesenchymal stem cells (MSCs) towards an osteoblast lineage. nih.govoup.com This effect is mediated specifically through the N-formyl peptide receptor 1 (FPR1). nih.gov During osteoblastic differentiation, the expression of FPR1 on MSCs significantly increases, while the expression of other formyl peptide receptors (FPR2 and FPR3) does not. nih.govoup.com

Treatment of MSCs with fMLP under osteogenic conditions promotes osteoblastic commitment and suppresses adipogenic differentiation. nih.govoup.com This is evidenced by an increase in matrix mineralization, as shown by Alizarin Red-S staining, and the upregulation of key osteogenic marker genes. oup.com Specifically, fMLP treatment enhances the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteogenesis. nih.gov The pro-osteogenic effect of fMLP is blocked by Cyclosporine H, a selective antagonist of FPR1, confirming the receptor's central role. nih.govoup.com

The signaling pathway underlying fMLP-stimulated osteogenesis involves the activation of FPR1, which in turn triggers phospholipase C and phospholipase D, leading to an increase in intracellular calcium. nih.govoup.com This cascade continues through the activation of Ca2+/calmodulin-dependent kinase II (CaMKII), the ERK (extracellular signal-regulated kinase) pathway, and ultimately the transcription factor CREB (cAMP response element-binding protein). nih.govoup.com In vivo studies have further supported these findings, showing that fMLP promotes bone formation in zebrafish and rabbit models. nih.govoup.com

| Aspect | Details | Supporting Evidence |

|---|---|---|

| Primary Receptor | FPR1 (N-formyl peptide receptor 1) | Expression of FPR1, but not FPR2 or FPR3, is significantly increased during osteoblastic differentiation. nih.govoup.com |

| Cellular Effect | Promotes osteoblastic commitment and suppresses adipogenic commitment. | Increased matrix mineralization and expression of osteogenic markers (e.g., Runx2). nih.govoup.com |

| Signaling Pathway | FPR1 → PLC/PLD → Ca2+ → CaMKII → ERK → CREB | fMLP-stimulated osteogenic differentiation is mediated via this specific cascade. nih.govoup.com |

Fibroblasts, key cells in wound healing and tissue remodeling, also respond to Met-Leu-Phe. magonlinelibrary.commdpi.com Research has demonstrated that functional formyl peptide receptors (FPRs) are expressed on normal human lung and skin fibroblasts. nih.govoup.com This expression suggests that fibroblasts can directly sense and respond to bacterial products or host-derived formyl peptides released during tissue injury.

Stimulation of fibroblasts with fMLP initiates several functional responses that are crucial for tissue repair. It triggers a dose-dependent migration of these cells, a fundamental process for populating a wound site. nih.govoup.com Furthermore, fMLP induces signal transduction pathways within fibroblasts, including a flux in intracellular calcium and a transient increase in filamentous actin (F-actin), which is essential for cell motility and contraction. nih.govoup.com The fMLP-induced adhesion and movement of fibroblasts on fibronectin, a key extracellular matrix component, are dependent on the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). nih.gov

The expression of FPRs on fibroblasts can be altered in pathological conditions. For example, skin fibroblasts from patients with systemic sclerosis (scleroderma), a disease of excessive fibrosis, show increased expression of FPRs. oup.com This upregulation of FPRs in scleroderma fibroblasts is suggested to foster their switch to a myofibroblast phenotype, the cell type primarily responsible for excessive matrix deposition and tissue contraction in fibrosis. oup.comnih.gov

Interactions with Other Inflammatory Mediators and Receptors (e.g., IL-8, TNF-α, C5a, CCR5, CXCR4)

The biological activity of Met-Leu-Phe does not occur in isolation. It is part of a complex network of inflammatory signals, and its effects can be modulated by, and in turn modulate, the actions of other mediators and their receptors.

Interleukin-8 (IL-8): The interaction between fMLP and the chemokine IL-8 is multifaceted. IL-8 can "prime" neutrophils, enhancing their subsequent response to fMLP. For instance, pre-treatment with IL-8 leads to a rapid, threefold enhancement of the fMLP-stimulated respiratory burst. plos.org IL-8 is also as potent as other cytokines in upregulating the expression of fMLP receptors on neutrophils. plos.org Conversely, a signaling hierarchy exists where strong chemoattractants like fMLP can dominate over weaker ones. Triggering the FPR with fMLP can substantially reduce the superoxide (B77818) production induced by IL-8 activation of its CXCR receptors. mdpi.com This suggests fMLP can override signals from IL-8, directing the neutrophil's primary response. mdpi.com

Tumor Necrosis Factor-α (TNF-α): TNF-α generally has a positive or synergistic interaction with fMLP. nih.gov TNF-α can prime neutrophils, and the two agents together can increase the expression of CD11b on the cell surface. dovepress.com Treatment of neutrophils with fMLP and TNF-α can also induce the tyrosine phosphorylation of the cytoskeletal protein paxillin. mdpi.com

Complement Component 5a (C5a): Both fMLP and C5a are potent chemoattractants that often elicit similar responses, but their activity can be differentially regulated. In dendritic cells (DCs), for example, immature DCs respond to both fMLP and C5a with chemotaxis and calcium mobilization. nih.gov However, upon maturation, DCs lose their expression of the fMLP receptor and no longer respond to fMLP, while maintaining their C5a receptor and responsiveness. nih.gov This differential regulation suggests distinct roles during the initiation of an immune response. nih.gov In liver cells, both fMLP and C5a have been shown to mediate concentration-dependent changes in the synthesis of acute-phase proteins, indicating a role in systemic inflammatory responses. mdpi.com

CCR5 and CXCR4: Met-Leu-Phe can exert regulatory effects on chemokine receptors that are crucial for other biological processes, including viral entry. CCR5 and CXCR4 are the primary co-receptors used by HIV-1 to enter target cells. bmbreports.org Activation of fMLP receptors can lead to the phosphorylation and subsequent downregulation of both CCR5 and CXCR4 on the surface of monocytes. bmbreports.org This process, known as heterologous desensitization, results in a significant reduction in the cell's responsiveness to the natural ligands for CCR5 and can inhibit HIV-1 envelope-mediated cell fusion and infection. bmbreports.org This cross-receptor regulation highlights a potential intersection between innate bacterial sensing pathways and viral pathogenesis.

| Compound Name |

|---|

| N-formyl-Methionyl-Leucyl-Phenylalanine (fMLP) |

| Interleukin-8 (IL-8) |

| Tumor Necrosis Factor-α (TNF-α) |

| Complement Component 5a (C5a) |

| Cyclosporine H |

| Paxillin |

| Fibronectin |

Fmlp in in Vitro and Ex Vivo Experimental Systems

Utilized Cell Line Models and Primary Cell Cultures

The study of fMLP spans a diverse array of cell systems, from primary cells isolated directly from human or animal tissues to immortalized cell lines and specialized expression systems. This variety allows researchers to investigate fMLP-induced responses at multiple levels, from physiological reactions in primary immune cells to the molecular mechanics of receptor-ligand interactions.

Human and murine phagocytes, including neutrophils, monocytes, and macrophages, are the most common primary cells used in fMLP research. qiagen.com These cells are at the forefront of the innate immune response, and fMLP is a key stimulant for their functions. nih.gov

Neutrophils : As the first responders to sites of bacterial infection, neutrophils are a primary focus of fMLP studies. Stimulation with fMLP induces a cascade of events, including chemotaxis, degranulation (the release of antimicrobial enzymes from granules), and the production of reactive oxygen species (ROS) through an oxidative burst. nih.govmdpi.comnih.gov Studies have shown that fMLP can induce the release of calprotectin from neutrophils in a dose-dependent manner and can also influence the secretion of cytokines like tumor necrosis factor-alpha (TNF-α). medchemexpress.comnih.gov The peptide is frequently used to prime neutrophils, enhancing their response to other stimuli. nih.gov

Monocytes and Macrophages : Monocytes in circulation and tissue-resident macrophages also respond to fMLP, although the responses can differ from those of neutrophils. Research indicates that secretions from fMLP-activated neutrophils can enhance the phagocytic capabilities of both human and murine monocytes and macrophages. nih.gov This enhanced phagocytosis is associated with a rapid increase in cytosolic free Ca2+. nih.gov Furthermore, fMLP, in conjunction with other bacterial products like lipopolysaccharide (LPS), can synergistically induce inflammatory responses and TNF-α production in human peripheral blood monocytes. medchemexpress.com

| Cell Type | Organism | Key fMLP-Induced Responses | References |

|---|---|---|---|

| Neutrophils | Human, Murine | Chemotaxis, Degranulation, Superoxide (B77818) Generation, Cytokine (TNF-α) modulation, Upregulation of CD11b | qiagen.comnih.govnih.govrsc.org |

| Monocytes | Human, Murine | Enhanced Phagocytosis (via activated neutrophil secretions), Inflammatory Cytokine Production (with LPS), Chemotaxis | medchemexpress.comnih.gov |

| Macrophages | Human, Murine | Enhanced Phagocytosis and Ca2+ mobilization (via activated neutrophil secretions), ROS Formation | nih.gov |

Fibroblast cell lines are crucial models for studying processes like wound healing, fibrosis, and cancer metastasis. The human fibrosarcoma cell line HT-1080 and normal human fetal lung fibroblasts like MRC-5 are used to investigate how inflammatory signals, such as those from fMLP, affect fibroblast behavior. researchgate.netscience.gov Studies using these cell lines explore the influence of fMLP on cell migration, differentiation into myofibroblasts, and the production of extracellular matrix components. nih.govresearchgate.netnih.gov For instance, research has investigated the impact of conditioned medium from mesenchymal stem cells on the differentiation of MRC-5 fibroblasts, a process relevant to tissue repair and fibrosis where inflammatory mediators play a role. nih.gov

| Cell Line | Origin | Area of Study with fMLP | References |

|---|---|---|---|

| HT-1080 | Human Fibrosarcoma | Cell invasion and migration in response to inflammatory chemoattractants. | researchgate.net |

| MRC-5 | Human Fetal Lung Fibroblast | Cytotoxicity, cell proliferation, and differentiation in response to inflammatory and profibrotic stimuli. | science.govnih.govresearchgate.netnih.gov |

| WS1 | Human Skin Fibroblast | General fibroblast responses to inflammatory mediators in wound healing and skin inflammation models. | N/A |

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells). mdpi.compsu.edunih.govyoutube.com Emerging research has shown that fMLP can influence the differentiation fate of MSCs. Specifically, fMLP has been found to promote osteoblastic differentiation while suppressing adipogenic differentiation in human bone marrow-derived MSCs. nih.gov This effect is mediated through the N-formyl peptide receptor 1 (FPR1) and involves the upregulation of key osteogenic transcription factors like Runx2. medchemexpress.comnih.gov These findings suggest a role for bacteria-derived peptides in regulating bone formation and tissue regeneration, making MSCs a key in vitro system for studying these processes. nih.gov

| Cell Type | Source | fMLP-Mediated Effect | Key Molecular Findings | References |

|---|---|---|---|---|

| Mesenchymal Stem Cells (MSCs) | Human Bone Marrow | Promotes osteoblastic differentiation | Increases expression of Runx2 and COX-2; enhances mineralization. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Human Bone Marrow | Suppresses adipogenic differentiation | Inhibits expression of PPARγ; reduces lipid droplet accumulation. | nih.gov |

To study the molecular pharmacology of fMLP receptors in a controlled environment, researchers use heterologous expression systems. These systems involve introducing the genetic code for a specific receptor into a host cell that does not normally express it.

Xenopus Oocytes : The oocytes (egg cells) of the African clawed frog, Xenopus laevis, are a widely used system. encyclopedia.pub When injected with the cRNA for a human fMLP receptor, the oocytes express the receptor on their cell membrane. nih.govresearchgate.net Researchers can then apply fMLP and measure the resulting downstream signals, such as ion currents, using electrophysiological techniques like two-electrode voltage-clamping. nih.govresearchgate.net This allows for detailed characterization of receptor activation, G-protein coupling, and the resulting signaling cascades in a simplified biological context. nih.govresearchgate.net

HEK293 Cells : Human Embryonic Kidney 293 (HEK293) cells are another popular choice for heterologous expression. They are easy to culture and transfect with receptor-encoding DNA. Expressing FPRs in HEK293 cells enables a variety of assays, including ligand binding studies to determine receptor affinity, calcium mobilization assays to measure G-protein activation, and studies of receptor desensitization and internalization.

| System | Description | Typical fMLP-Related Assays | References |

|---|---|---|---|

| Xenopus Oocytes | Frog egg cells injected with receptor cRNA. | Electrophysiological measurement of fMLP-induced ion currents to study receptor function and G-protein coupling. | nih.govresearchgate.netresearchgate.net |

| HEK293 Cells | Human embryonic kidney cell line transfected with receptor DNA. | Radioligand binding assays, calcium mobilization assays, receptor trafficking studies. | encyclopedia.pub |

Key Methodologies for Studying fMLP-Induced Responses

A variety of standardized assays are employed to quantify the cellular responses elicited by fMLP, particularly the directed migration known as chemotaxis.

Chemotaxis is a fundamental process in immunity, and fMLP is the archetypal chemoattractant used to study it. nih.govresearchgate.netnih.gov Several assay formats have been developed to measure this phenomenon in vitro.

Modified Boyden Chamber / Transwell Assays : This is a classic and widely used method. researchgate.net The apparatus consists of two compartments separated by a microporous membrane. researchgate.netnih.gov Cells, such as neutrophils, are placed in the upper chamber, and a solution containing fMLP is placed in the lower chamber. The fMLP diffuses through the pores, creating a concentration gradient that stimulates the cells to migrate through the membrane toward the higher concentration. nih.gov After an incubation period, the number of cells that have migrated to the lower side of the membrane or into the lower chamber is quantified, often by microscopy or flow cytometry. nih.gov

Under-Agarose Migration Assay : In this technique, a gel made of agarose (B213101) is cast on a plate, and wells are cut into the gel. mdpi.com A suspension of cells is placed in a central well, while fMLP is placed in an outer well. mdpi.com As fMLP diffuses through the agarose, it establishes a stable gradient. The cells migrate out from the central well under the agarose toward the fMLP source. The distance and pattern of migration can be visualized and quantified under a microscope. mdpi.comresearchgate.net

Microfluidic Devices : More advanced systems use microfluidic technology to create highly stable and precisely controlled chemoattractant gradients. biorxiv.org These devices consist of micro-channels through which cell suspensions and fMLP solutions can be perfused. This allows for real-time imaging of individual cells as they migrate, providing detailed quantitative data on migration speed, directionality, and morphology. biorxiv.org This approach offers significant advantages over traditional assays by providing a more physiologically relevant microenvironment and more robust data. biorxiv.org

: Intracellular Calcium Flux Measurements (e.g., Spectrofluorimetry, Flow Cytometry)

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant that triggers a variety of cellular responses in phagocytic leukocytes, many of which are initiated by a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a critical signaling event that is meticulously studied using techniques such as spectrofluorimetry and flow cytometry, often employing fluorescent calcium indicators like Fura-2 AM.

Upon binding to its G protein-coupled receptor (GPCR), fMLP activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This initial release is often followed by an influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane.

Studies have shown that the nature of the calcium signal induced by fMLP can differ from that of other stimuli. For instance, in human polymorphonuclear cells (PMNs), the fMLP-induced rise in [Ca²⁺]i is predominantly due to the release of calcium from intracellular stores. nih.gov In contrast, the response to platelet-activating factor (PAF) is mainly driven by calcium influx from the extracellular medium. nih.gov The treatment of PMNs with a protein kinase C (PKC) activator, phorbol (B1677699) myristate acetate (B1210297) (PMA), does not abolish the fMLP-stimulated increase in intracellular calcium, indicating that this pathway is not primarily mediated by PKC phosphorylation. nih.gov

Flow cytometry is another powerful tool for analyzing fMLP-induced calcium flux in real-time, especially when coupled with fluorescent indicators like Fluo-4 AM. youtube.com This technique allows for the multiparameter analysis of individual cells within a heterogeneous population, providing a detailed understanding of the calcium response at the single-cell level. youtube.com

Table 1: fMLP-Induced Intracellular Calcium Mobilization in Different Cell Types

| Cell Type | Method | Calcium Indicator | Key Finding | Reference |

|---|---|---|---|---|

| Human Polymorphonuclear Cells (PMNs) | Microfluorometry | Fura-2 AM | fMLP-induced [Ca²⁺]i elevation primarily results from intracellular store release. | nih.gov |

| Differentiated U937 Cells | Ca²⁺ imaging | Not Specified | fMLP induces a KCa3.1-dependent hyperpolarization that enhances Ca²⁺ influx. | nih.gov |

| T cell line | Flow Cytometry | Fluo-4 AM | Allows for detailed real-time analysis of calcium flux. | youtube.com |

Reactive Oxygen Species (ROS) and Superoxide Production Assays (e.g., Cytochrome C Reduction, Luminol-Enhanced Chemiluminescence, Dihydrorhodamine (DHR) 123)

A hallmark of neutrophil activation by fMLP is the production of reactive oxygen species (ROS), a critical component of their microbicidal arsenal. This "respiratory burst" is mediated by the NADPH oxidase enzyme complex. Several assays are employed to quantify fMLP-induced ROS and superoxide production.

The cytochrome c reduction assay is a classic spectrophotometric method to measure superoxide (O₂⁻) generation. nih.gov In this assay, superoxide reduces ferricytochrome c to ferrocytochrome c, which can be quantified by measuring the change in absorbance at 550 nm. nih.gov Studies using this method have demonstrated that fMLP-induced superoxide generation in mouse neutrophils is a process critically dependent on conventional protein kinase C (cPKC). nih.gov

Luminol-enhanced chemiluminescence (LCL) is a highly sensitive technique that detects the light emitted from the oxidation of luminol (B1675438), a reaction catalyzed by ROS in the presence of myeloperoxidase (MPO). nih.govnih.gov This assay is suitable for measuring ROS production in whole blood samples. nih.gov Research has shown that fMLP induces a rapid LCL response in neutrophils, with an initial peak occurring within the first minute. nih.govnih.gov The sensitivity of this method makes it well-suited for epidemiological studies. nih.gov

The dihydrorhodamine (DHR) 123 assay , analyzed by flow cytometry, is widely used to assess the oxidative burst in neutrophils. testcatalog.orgresearchgate.netnih.gov Non-fluorescent DHR 123 is oxidized by ROS, primarily hydrogen peroxide (H₂O₂), to the highly fluorescent rhodamine 123. researchgate.netturkishimmunology.org This allows for the quantitative measurement of ROS production in specific leukocyte subpopulations. nih.gov The assay can be used to evaluate conditions like Rac2 deficiency, where neutrophil responses to fMLP are abnormal. testcatalog.org An interpretive report for this assay considers both the percentage of DHR-positive neutrophils and the mean fluorescence intensity after fMLP stimulation. testcatalog.org

Table 2: Assays for Measuring fMLP-Induced ROS and Superoxide Production

| Assay Method | Principle | Typical Application | Reference |

|---|---|---|---|

| Cytochrome C Reduction | Spectrophotometric measurement of superoxide-mediated reduction of cytochrome c. | Quantifying superoxide generation in isolated neutrophils. | nih.gov |

| Luminol-Enhanced Chemiluminescence (LCL) | Measurement of light emission from luminol oxidation by ROS and MPO. | Highly sensitive detection of ROS in whole blood or isolated phagocytes. | nih.gov |

| Dihydrorhodamine (DHR) 123 | Flow cytometric detection of the oxidation of DHR 123 to fluorescent rhodamine 123 by ROS. | Assessing oxidative burst in neutrophil subpopulations. | testcatalog.orgnih.gov |

Degranulation Assays (e.g., Myeloperoxidase and Elastase Release)

In response to fMLP, neutrophils release the contents of their various granules into the extracellular space or phagosomes, a process known as degranulation. This releases a host of antimicrobial proteins and proteases. Assays measuring the release of specific granular enzymes, such as myeloperoxidase (MPO) from azurophilic granules and elastase, are commonly used to quantify this response.

Myeloperoxidase (MPO) release can be quantified using enzyme-immunoassays on the plasma or supernatant of stimulated cells. nih.gov Interestingly, studies have shown that fMLP not only induces the release of MPO but also increases the enzymatic activity of the MPO remaining within the neutrophils. nih.gov This suggests that fMLP activates MPO prior to its release. nih.gov The release of MPO can be stimulated by fMLP in cytochalasin B-treated neutrophils. nih.gov

Elastase release is another key marker of azurophilic granule exocytosis. Its activity can be measured using fluorogenic or chromogenic substrates. nih.govkarger.combpsbioscience.com fMLP induces a concentration-dependent release of elastase from human polymorphonuclear leukocytes (PMNLs). nih.gov The time course of elastase release in response to fMLP can be monitored by the cleavage of a specific fluorogenic substrate. researchgate.net Studies have shown that specific allergens can enhance fMLP-stimulated elastase release in neutrophils from asthmatic patients. karger.com

Table 3: fMLP-Induced Degranulation Markers and Findings

| Granule Marker | Assay Method | Key Finding with fMLP | Reference |

|---|---|---|---|

| Myeloperoxidase (MPO) | Enzyme-immunoassay, Flow Cytometry | fMLP activates MPO within neutrophils before its release. | nih.gov |

| Elastase | Fluorogenic/Chromogenic Substrate Assays | fMLP causes a concentration-dependent release of elastase. | nih.gov |

| Myeloperoxidase and Elastase | Enzyme Assays | Fab fragments of IgG augment fMLP-stimulated MPO and elastase release. | nih.gov |

Phagocytosis Assays

Phagocytosis, the engulfment of pathogens and cellular debris, is a fundamental function of neutrophils that can be modulated by fMLP. Phagocytosis assays often utilize fluorescently labeled particles, such as bacteria or beads, which can be quantified by flow cytometry or fluorescence microscopy. oup.comresearchgate.netnih.govresearchgate.net

Studies have demonstrated that fMLP and other formyl peptide receptor (FPR) ligands play a significant role in the phagocytosis of both Gram-positive and Gram-negative bacteria by human neutrophils. oup.com Stimulation of FPRs with fMLP leads to increased expression of complement receptors and Fcγ receptors on the neutrophil surface, resulting in enhanced bacterial phagocytosis. oup.com This enhanced phagocytosis, in turn, can lead to a synergistic release of the chemokine IL-8. oup.com

In mouse neutrophils, FPRs have been shown to directly mediate phagocytosis. researchgate.net Neutrophils from mice lacking FPRs exhibit defective phagocytosis of E. coli and fMLP-coated beads. researchgate.netresearchgate.net The interaction of fMLP-coated beads with FPRs triggers a Ca²⁺ response and actin polymerization, leading to the engulfment of the bead. researchgate.net This indicates that in addition to their role in chemotaxis, G-protein-coupled chemoattractant receptors can directly mediate phagocytosis. researchgate.net

Table 4: fMLP's Role in Phagocytosis

| Cell Type | Phagocytic Target | Key Finding | Reference |

|---|---|---|---|

| Human Neutrophils | Gram-positive and Gram-negative bacteria | fMLP stimulation increases complement and Fcγ receptor expression, enhancing phagocytosis. | oup.com |

| Mouse Neutrophils | E. coli, fMLP-coated beads | FPRs directly mediate phagocytosis; Fpr1/2-/- neutrophils show defective phagocytosis. | researchgate.netresearchgate.net |

| Human Monocytes | S. aureus | The number of phagocytosed bacteria correlates with IL-8 release. | oup.com |

Actin Polymerization and Cytoskeletal Reorganization Studies

Cell motility and phagocytosis are driven by dynamic changes in the actin cytoskeleton. fMLP is a potent inducer of actin polymerization in neutrophils, leading to the formation of filamentous actin (F-actin) from globular actin (G-actin) monomers. These cytoskeletal rearrangements are essential for cell polarization, migration, and the formation of phagocytic cups.

The state of actin polymerization can be quantified by staining cells with fluorescently labeled phalloidin, which specifically binds to F-actin. The fluorescence intensity can then be measured by flow cytometry or fluorescence microscopy. nih.govresearchgate.netnih.gov Kinetic analysis of fMLP-induced actin polymerization in neutrophils reveals three distinct phases: a lag period, a rapid burst of polymerization, and a subsequent period of declining polymerization rate as F-actin content reaches a maximum. nih.gov The duration of the lag phase and the rate and extent of polymerization are dependent on the fMLP concentration. nih.gov Following the initial polymerization, a phase of F-actin depolymerization occurs. semanticscholar.org

The signaling pathways leading to fMLP-induced cytoskeletal reorganization are complex. Phosphoinositide 3-kinase γ (PI3Kγ) plays a principal role in regulating cytoskeletal changes and the respiratory burst following FPR1 activation. nih.gov The Arp2/3 complex, a key nucleator of branched actin networks, is also involved in this process. nih.gov

Table 5: Kinetics of fMLP-Induced Actin Polymerization in Neutrophils

| Kinetic Phase | Description | fMLP Concentration Dependence | Reference |

|---|---|---|---|

| Lag Period | Initial delay before polymerization begins. | Duration is dependent on fMLP concentration (0-12 seconds). | nih.gov |

| Polymerization Burst | A 5-second period of maximal polymerization rate. | Maximum rate is dependent on fMLP concentration. | nih.gov |

| Declining Rate | Rate of polymerization slows as F-actin content approaches maximum. | Maximum extent of polymerization is dependent on fMLP concentration. | nih.gov |

| Depolymerization | Decrease in F-actin content following the initial peak. | The initial rate is inversely proportional to the fMLP dose. | semanticscholar.org |

Gene Expression Analysis (e.g., RT-PCR, Quantitative-PCR)

While many of the immediate responses to fMLP are non-transcriptional, fMLP stimulation can also lead to changes in gene expression that are important for a sustained inflammatory response. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are used to analyze these changes.

One of the key genes upregulated by fMLP-mediated signaling is that of the chemokine Interleukin-8 (IL-8). oup.com Phagocytosis of opsonized bacteria in the presence of fMLP leads to a synergistic release of IL-8 by neutrophils. oup.com This is mediated by the activation of transcription factors such as nuclear factor-κB (NF-κB). oup.com The upregulation of IL-8 expression serves to recruit more neutrophils to the site of infection. oup.com

Gene expression analysis can also be used to study the expression of the fMLP receptor itself (FPR1) and how its expression might be modulated by other inflammatory mediators. For example, various cytokines can upregulate the expression of the fMLP receptor. qiagen.com

Protein Phosphorylation and Signaling Protein Activation Analysis (e.g., Western Blot, HTRF)

The cellular responses to fMLP are orchestrated by a complex network of intracellular signaling pathways that are initiated upon receptor binding. These pathways heavily rely on the phosphorylation and activation of various signaling proteins. Western blotting is a widely used technique to detect changes in the phosphorylation state of specific proteins following fMLP stimulation.

Upon fMLP binding to its receptor, several downstream signaling cascades are activated. This includes the activation of phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs). nih.gov Protein Kinase C (PKC) also plays a pivotal role in fMLP-induced functions, such as superoxide generation. nih.gov

The prolyl-isomerase Pin1 is another enzyme that has been shown to be activated in fMLP-stimulated neutrophils. mdpi.com Inhibition of Pin1 impairs key neutrophil functions induced by fMLP, including chemotaxis, degranulation, and superoxide production, suggesting that Pin1 is a crucial regulator of fMLP-induced inflammatory responses. mdpi.com

Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive assay technology that can be used to quantify protein phosphorylation and other signaling events in a high-throughput format, providing another tool to dissect the signaling pathways activated by fMLP.

Table 6: Key Signaling Proteins Activated by fMLP in Neutrophils

| Signaling Protein/Pathway | Method of Analysis | Downstream Function | Reference |

|---|---|---|---|

| Phospholipase C (PLC) | Inferred from Ca²⁺ release | Intracellular calcium mobilization, PKC activation. | nih.gov |

| Protein Kinase C (PKC) | Inhibitor studies, Western Blot | Superoxide generation. | nih.gov |

| PI3Kγ | Inhibitor studies | Cytoskeletal reorganization, respiratory burst, chemotaxis. | nih.gov |

| Pin1 | Activity assays, Inhibitor studies | Chemotaxis, degranulation, superoxide production. | mdpi.com |

Receptor Binding Studies (e.g., Equilibrium Binding Assay)

N-formyl-Met-Leu-Phe (fMLP), a potent chemoattractant peptide, exerts its biological effects by binding to specific cell surface receptors known as formyl peptide receptors (FPRs), which are members of the G protein-coupled receptor (GPCR) family. genscript.commedchemexpress.comwikipedia.org Receptor binding studies, particularly equilibrium binding assays, are fundamental in characterizing the interaction between fMLP and its receptors, providing quantitative measures of binding affinity and receptor density. These studies are crucial for understanding the initial molecular event that triggers a cascade of intracellular signaling pathways, leading to cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species. nih.gov

Equilibrium binding assays measure the interaction between a ligand (in this case, a radiolabeled or fluorescently tagged version of fMLP) and its receptor at a state of equilibrium. The primary outcome of these assays is the determination of the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. malvernpanalytical.combmglabtech.com A lower Kd value signifies a higher binding affinity between the ligand and the receptor. malvernpanalytical.com These experiments typically involve incubating cells or membrane preparations expressing the receptor with varying concentrations of the tagged ligand until equilibrium is reached. The amount of bound ligand is then measured, and the data are analyzed to calculate Kd and the maximum number of binding sites (Bmax).

Research has established that in humans, fMLP primarily interacts with three receptor subtypes: FPR1, FPR2, and FPR3. wikipedia.org However, its binding affinity varies significantly among these subtypes. fMLP demonstrates the highest affinity for FPR1, for which it is a potent agonist. nih.govresearchgate.net Its affinity for FPR2 is considerably lower, often described as being over a thousand times weaker than for FPR1. researchgate.net FPR2 is thus considered a low-affinity receptor for fMLP. nih.gov This differential affinity is a key determinant of the specific physiological and pathological roles mediated by each receptor subtype. For instance, the potent pro-inflammatory effects of fMLP are predominantly mediated through the high-affinity interactions with FPR1. nih.govresearchgate.net

Studies using human neutrophils have provided detailed insights into fMLP binding characteristics. Some investigations have suggested the presence of both high- and low-affinity binding sites on these cells, with reported Kd values of approximately 2 nM and 180 nM, respectively. nih.gov The specific binding of various N-formylated oligopeptides to neutrophils has been shown to correlate directly with their potency in stimulating cellular responses, underscoring the physiological relevance of these binding affinities. wikipedia.org

The structural basis for the high-affinity interaction between fMLP and FPR1 has also been investigated. Studies involving chimeric receptors and site-directed mutagenesis have identified specific amino acid residues within the extracellular domains of FPR1 that are critical for ligand binding. For example, residues Arg-84 and Lys-85 in the first extracellular loop of the receptor have been shown to play a major role in the ligand-binding activity. nih.gov

The following tables summarize key binding affinity data for fMLP with its primary human receptors from various in vitro and ex vivo experimental systems.

Table 1: fMLP Binding Affinity for Human Formyl Peptide Receptor 1 (FPR1) This table presents various reported binding affinity values for the interaction between fMLP and its high-affinity receptor, FPR1, in different experimental setups.

| Assay Type | Cell/System Type | Affinity Metric | Value | Reference |

| Equilibrium Binding | Human Neutrophils | Kd (High Affinity) | 2 nM | nih.gov |

| Equilibrium Binding | Human Neutrophils | Kd (Low Affinity) | 180 nM | nih.gov |

| Radioligand Binding | Human FPR1 | pKd | 8.52 | guidetopharmacology.org |

| Competitive Binding | Human Neutrophils | pKi | 7.38 | guidetopharmacology.org |

| Binding Affinity | Human Neutrophils | Ki | ~20 nM | guidetopharmacology.org |

Table 2: Comparative Affinity of fMLP for FPR Subtypes This table highlights the differential binding characteristics of fMLP for the two main formyl peptide receptors, FPR1 and FPR2.